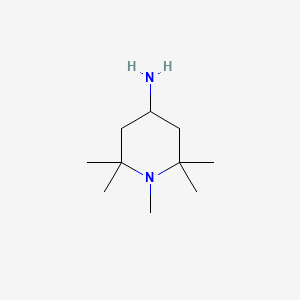

4-Amino-1,2,2,6,6-pentamethylpiperidine

Overview

Description

4-Amino-1,2,2,6,6-pentamethylpiperidine is a structural motif found in various bioactive compounds and is of interest due to its potential applications in medicinal chemistry. The compound features a piperidine ring, a common structural element in many pharmaceuticals, substituted with amino and methyl groups which can influence its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. One approach involves starting from 2,2,6,6-tetramethyl-4-oxo-piperidine, followed by oxidation and further reactions to obtain the desired amino acid derivatives . Another method employs isonipecotate as a starting material and utilizes the Curtius rearrangement as a key step, allowing for the introduction of various substituents at the 4-position of the piperidine ring . Additionally, a synthesis route for related structures includes reductive amination of dimethyl bis(dioxolanemethyl)malonate with various amines,

Scientific Research Applications

Biochemistry and Material Science

4-Amino-1,2,2,6,6-pentamethylpiperidine, as part of the nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has significant applications in biochemistry and material science. It is effective as a β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This makes it a valuable tool for studying molecular structures and dynamics in various biochemical and material science contexts (Toniolo, Crisma, & Formaggio, 1998).

Synthesis and Analytical Techniques

In the field of synthetic chemistry, 4-Aminopiperidines, including this compound, have been studied for their potential in producing analgesics, neuroleptics, and antihistamines. The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones to produce 4-amino-2,6-diaryl-3-methylpiperidines has been investigated, providing valuable insights into the synthesis and structural analysis of these compounds (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Polymer Science

A new type of combined stabilizer based on hindered phenols and Hindered Amine Stabilizers (HAS), incorporating this compound, has been synthesized and tested as light stabilizers in polymers. This research highlights the role of this compound in enhancing polymer stability, particularly under light exposure, and underscores its potential in improving material properties (Kósa, Chmela, Pawelke, Theumer, & Habicher, 2003).

Fluorescent Chemosensors

This compound has been utilized in the development of novel blue fluorescent pH chemosensors based on photoinduced electron transfer. These chemosensors can act as efficient “off–on” fluorescent switchers for pH, indicating the compound's utility in the creation of sensitive and responsive tools for pH measurement in various scientific applications (Bojinov, Simeonov, & Georgiev, 2008).

Drug Metabolism and Design

4-Aminopiperidines, including this compound, are extensively metabolized by cytochrome P450s. Understanding the molecular interactions and catalytic mechanisms involving these compounds is crucial in the field of drug design and metabolism. This research provides valuable insights into optimizing drug discovery programs for improved metabolism and efficacy (Sun & Scott, 2011).

Safety and Hazards

4-Amino-1,2,2,6,6-pentamethylpiperidine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXOAAMIQPDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960968 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40553-78-4, 40327-96-6 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,2,6,6-pentamethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)

![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)

![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)